N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-12-6-3-10-16(13(12)2)22-20(25)17-19(24)15-9-4-7-14-8-5-11-23(18(14)15)21(17)26/h3-4,6-7,9-10,24H,5,8,11H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTWTPYFEAWZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a synthetic compound that belongs to the pyridoquinoline class. This compound has garnered attention due to its potential pharmacological properties, particularly its diuretic activity. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N2O3 with a molecular weight of 348.4 g/mol. The compound features a complex structure that includes a pyridine ring fused with a quinoline system and substituted with a carboxamide and hydroxyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O3 |
| Molar Mass | 348.4 g/mol |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 569.8 ± 50.0 °C (Predicted) |
| pKa | 4.50 ± 1.00 (Predicted) |
Diuretic Activity
Research indicates that this compound exhibits significant diuretic activity. In animal studies, doses of 10 mg/kg demonstrated statistically significant diuresis compared to controls and existing diuretics like hydrochlorothiazide. The precise mechanism of action remains to be fully elucidated but may involve inhibition of water and electrolyte reabsorption in renal nephrons.
Interaction with Biological Systems
The compound interacts effectively with biological systems involved in fluid regulation. Studies have shown that it can influence renal function and electrolyte balance. Further research is needed to clarify the molecular pathways involved in its diuretic effects.
Comparative Analysis with Related Compounds
Several compounds structurally similar to this compound have been identified with various biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrroloquinolone | Similar tricyclic structure | Diuretic activity |
| 4-Hydroxyquinoline | Hydroxyl group on quinoline | Antimicrobial properties |
| 7-Hydroxyquinoline | Hydroxyl group at position 7 | Antioxidant activity |
The unique substitution pattern of this compound enhances its biological activity compared to these analogs.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound beyond diuresis:
Scientific Research Applications
Diuretic Activity
Recent studies have highlighted the diuretic effects of N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide. Research indicates that this compound exhibits significant diuretic activity that surpasses that of conventional diuretics such as hydrochlorothiazide.
Comparative Efficacy
A comparative study involving various compounds structurally related to this compound revealed the following:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrroloquinolone | Similar tricyclic structure | Diuretic activity |
| 4-Hydroxyquinoline | Hydroxyl group on quinoline | Antimicrobial properties |
| 7-Hydroxyquinoline | Hydroxyl group at position 7 | Antioxidant activity |
The unique substitution pattern of this compound contributes to its enhanced efficacy as a diuretic compared to its analogs.
Synthetic Routes
The synthesis of this compound typically involves:
- Amidation Reaction : Ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate reacts with aniline derivatives under controlled conditions.
- Optimal Conditions : The reaction is conducted at temperatures between 130–140 °C for short durations (5–15 minutes) to maximize yield and purity.
Future Research Directions
Further research is warranted to explore:
- Mechanistic Studies : Understanding the detailed mechanisms of action.
- Therapeutic Applications : Investigating potential uses in treating conditions associated with fluid retention and hypertension.
Comparison with Similar Compounds
Table 1: Comparative Diuretic Activity (10 mg/kg dose in rats)
| Compound Class | Urinary Output Increase (%) | Reference Standard (Hydrochlorothiazide) |
|---|---|---|
| Pyrroloquinoline Carboxamides | 50–70 | 60 |
| Pyridoquinoline Carboxamides | 75–95 | 60 |
Substituent Effects on the Aromatic Ring
The 2,3-dimethylphenyl group in the target compound was compared to other aryl substituents:
- Electron-Donating Groups : 4-Methoxy-substituted analogs (e.g., 2d–h in ) exhibit higher solubility and diuretic activity due to enhanced hydrogen bonding with renal targets .
- Halogenated Derivatives : N-(2,3-Dichlorophenyl) and N-(3,5-dichlorophenyl) variants () show reduced activity, likely due to increased hydrophobicity and metabolic instability .
- Cyanophenyl Derivatives: The 2-cyanophenyl substituent () introduces steric hindrance, lowering bioavailability .
Table 2: Impact of Aryl Substituents on Diuretic Efficacy
| Substituent | Relative Activity (%) | Solubility (mg/mL) |
|---|---|---|
| 2,3-Dimethylphenyl | 100 (Reference) | 0.12 |
| 4-Methoxyphenyl | 120 | 0.25 |
| 2,3-Dichlorophenyl | 65 | 0.08 |
| 2-Cyanophenyl | 55 | 0.05 |
Carboxamide vs. Ester Derivatives
Replacing the carboxamide with ester groups (e.g., ethyl esters in ) abolishes diuretic activity, underscoring the necessity of the amide linkage for target engagement .
Brominated and Fluorinated Analogs
- Brominated Derivatives: 9-Bromo-substituted pyridoquinolines () show prolonged half-lives but increased nephrotoxicity in preclinical models .
- Fluorinated Derivatives : 9-Fluoro analogs () exhibit dual TLR2 agonist and diuretic activity, highlighting the versatility of structural modifications for multitarget applications .
Key Research Findings
Heterocycle Optimization : The tetrahydropyridine ring confers superior diuretic activity over pyrrolidine-based analogs, establishing it as a critical pharmacophore .
Substituent Selectivity: 4-Methoxy and 2,3-dimethyl groups on the aryl ring maximize efficacy and solubility, while halogens or cyano groups are detrimental .
Mechanistic Insights : The compounds likely inhibit aldosterone synthase or modulate electrolyte transporters in the nephron, though exact targets require further elucidation .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of polycyclic carboxamides often involves multi-step cyclization and functionalization. A palladium-catalyzed reductive cyclization strategy (using nitroarenes and formic acid derivatives as CO surrogates) can be adapted for constructing the pyridoquinoline core . Key parameters include catalyst loading (e.g., Pd(OAc)₂ with ligands like Xantphos), reaction temperature (80–120°C), and solvent choice (DMF or toluene). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) is critical for yield improvement .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight.
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Analyze the crystal lattice (monoclinic system, space group ) to resolve stereochemistry and hydrogen-bonding networks, as demonstrated for structurally analogous pyridoquinolines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data interpretation, particularly for overlapping signals in the pyridoquinoline core?
- Methodological Answer :
- 2D NMR techniques : Employ - COSY and - HSQC to assign coupled protons and carbons. For ambiguous signals, NOESY can clarify spatial proximity (e.g., distinguishing diastereotopic protons in the dihydroquinoline ring).
- DFT calculations : Compare experimental NMR shifts with computed values (using Gaussian 16 with B3LYP/6-31G**) to validate assignments .
Q. What strategies address low yields in the final carboxamide coupling step?
- Methodological Answer :
- Coupling reagent optimization : Test HATU vs. EDCI/HOBt for activating the carboxylic acid. Use DIPEA as a base in anhydrous DMF.
- Protecting group management : Temporarily protect the hydroxyl group (e.g., TBS ether) to prevent side reactions. Deprotect with TBAF in THF post-coupling .
Q. How can computational modeling predict the compound’s reactivity or intermolecular interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding with biological targets (e.g., kinase enzymes). Parameterize force fields (AMBER) for the carboxamide and pyridoquinoline moieties.
- QM/MM simulations : Study tautomerization of the hydroxyl group and its impact on hydrogen-bonding patterns in solution .
Experimental Design & Data Analysis
Q. How to design stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and H₂O₂ (3%) at 40–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
- Kinetic modeling : Calculate degradation rate constants () using Arrhenius plots to predict shelf-life .
Q. What statistical approaches are recommended for analyzing biological activity data from in vitro assays?
- Methodological Answer :
- Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to determine IC₅₀ values.
- ANOVA with post-hoc tests : Compare activity across structural analogs (e.g., methyl vs. trifluoromethyl substituents) to establish SAR trends .
Contradiction Mitigation
Q. How to reconcile conflicting solubility data reported in different solvents?
- Methodological Answer :
- Solubility screening : Use a nephelometer to quantify solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C. Cross-validate with molecular dynamics simulations (logP calculations in Schrödinger Suite) .
- Co-solvency studies : Explore PEG-400/water mixtures to enhance solubility for in vivo applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
